molecular formula C24H23N3O4S B11424239 (2Z)-2-(3,4-diethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3,4-diethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11424239
M. Wt: 449.5 g/mol
InChI Key: VEYIVIBRBDXPIW-STZFKDTASA-N
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Description

The compound (2Z)-2-(3,4-diethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-b][1,2,4]triazine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-diethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common approach is:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde, such as 3,4-diethoxybenzaldehyde, in the presence of a base like sodium hydroxide.

    Addition of the Methylbenzyl Group: This step can be achieved through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and methylbenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolo[3,2-b][1,2,4]triazine derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. The specific compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-diethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(3,4-dimethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(3,4-dihydroxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-2-(3,4-diethoxybenzylidene)-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of diethoxy groups, for example, might enhance its solubility and ability to interact with certain biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(2Z)-2-[(3,4-diethoxyphenyl)methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O4S/c1-4-30-19-11-10-17(13-20(19)31-5-2)14-21-23(29)27-24(32-21)25-22(28)18(26-27)12-16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3/b21-14-

InChI Key

VEYIVIBRBDXPIW-STZFKDTASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OCC

Origin of Product

United States

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